4,9-Diisobutyl-1,6-diazecane-2,7-dione is a chemical compound with the molecular formula and a molecular weight of 282.42 g/mol. This compound is classified as a diazecane derivative, characterized by its unique structure that includes two isobutyl groups and a diketone functionality. It has garnered attention in various fields due to its biochemical interactions and potential applications in medicinal chemistry.
4,9-Diisobutyl-1,6-diazecane-2,7-dione falls under the category of organic compounds, specifically diketones and diazacyclic compounds. Its structure features a diazecane ring, which is an eight-membered ring containing two nitrogen atoms.
The synthesis of 4,9-Diisobutyl-1,6-diazecane-2,7-dione typically involves the reaction of isobutylamine with a diketone precursor. One common synthetic route includes the following steps:
The synthesis requires careful control of reaction conditions to prevent side reactions and ensure high yield. The choice of diketone precursor significantly influences the efficiency and selectivity of the reaction.
The molecular structure of 4,9-Diisobutyl-1,6-diazecane-2,7-dione features two isobutyl groups attached to a diazecane ring, with carbonyl groups at positions 2 and 7.
InChI=1S/C16H30N2O2/c1-11(2)5-13-7-15(19)18-10-14(6-12(3)4)8-16(20)17-9-13/h11-14H,5-10H2,1-4H3,(H,17,20)(H,18,19)
IABCYXCIMBXWBS-UHFFFAOYSA-N
.4,9-Diisobutyl-1,6-diazecane-2,7-dione can undergo various chemical reactions:
The specific products formed depend on the reaction conditions and reagents used.
At the molecular level, 4,9-Diisobutyl-1,6-diazecane-2,7-dione interacts with various biomolecules. It has been shown to bind to GABA receptors in the central nervous system, influencing neurotransmission processes.
The compound modulates cellular functions by affecting signaling pathways and gene expression related to neurotransmitter activity. Its effects are dose-dependent and vary based on cellular context.
Key chemical properties include:
Additional analyses such as NMR spectroscopy can provide insights into its structural characteristics and purity .
4,9-Diisobutyl-1,6-diazecane-2,7-dione has several scientific applications:
Within the manufacturing and quality control workflows of the widely prescribed anticonvulsant and neuropathic pain agent pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid), 4,9-Diisobutyl-1,6-diazecane-2,7-dione occupies a position of critical importance as a recognized process-related impurity. This compound is structurally characterized as a dimeric condensation byproduct formed during specific synthetic routes to pregabalin, particularly those involving intermediate steps prone to intermolecular cyclization or under conditions of elevated temperature or prolonged reaction times [6] [8]. Its formation represents a significant analytical challenge due to the structural similarities it shares with the active pharmaceutical ingredient (API), necessitating highly selective chromatographic or spectroscopic methods for its accurate quantification at low levels.
The significance of this impurity is formally recognized within pharmacopeial frameworks and regulatory guidelines. It is explicitly listed as "Pregabalin Impurity 1" in analytical monographs and quality control specifications established by manufacturers and regulatory bodies [7] [8]. This designation mandates strict monitoring and control of its levels during pregabalin API production and within final dosage forms to ensure patient safety and product efficacy. Analytical certificates of analysis (CoA) accompanying reference standards of this compound, such as those offered by suppliers like Simson Pharma (Cat. No: P130048) and LGC Standards (Cat. No: TRC-D456300), provide essential validation data for its detection and quantification [6] [2]. Detection typically employs reversed-phase high-performance liquid chromatography (RP-HPLC) with UV or mass spectrometric detection, leveraging differences in polarity and molecular weight compared to pregabalin.
The commercial availability of highly purified 4,9-Diisobutyl-1,6-diazecane-2,7-dione as a "Pharmaceutical Analytical Impurity" (USP Catalog No: 1A02400) or "Impurity" (LGC Standards) underscores its indispensable role in analytical laboratories [1] [2] [5]. These reference materials are essential for:
Table 2: Analytical Characterization and Commercial Availability as Pregabalin Impurity
Characteristic | Detail |
---|---|
Primary Designation | Pregabalin Impurity 1 / Pregabalin 2,7-Dione |
Synthesis Origin | Dimeric condensation byproduct during specific pregabalin syntheses |
Key Suppliers | USP Store, LGC Standards, Simson Pharma, SynThink Chemicals, CymitQuimica |
Common Pack Sizes | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg, 200 mg |
Typical Purity (Ref Std) | Min. 95% (HPLC) |
Primary Detection Method | RP-HPLC with UV/PDA or Mass Spectrometric detection |
Regulatory Context | Listed impurity requiring monitoring per ICH Q3A/B guidelines |
Suppliers explicitly categorize this compound under pregabalin-related impurities. For instance, Veeprho markets it directly as "Pregabalin 2,7 Dione" (Catalogue No: VL263013), emphasizing its direct relevance to pregabalin quality control [8]. Similarly, Simson Pharma lists it within their extensive portfolio of pregabalin impurities (Cat. No: P130048) [6] [9]. The synthesis and provision of this impurity reference standard, often requiring "Custom Synthesis" due to its complex structure, highlights the specialized nature of ensuring pregabalin's purity profile and meeting global regulatory requirements [3] [6] [9]. The cost structure (e.g., ~$395 for 25 mg from SynThink Chemicals) reflects the specialized nature of its production and purification [3].
Beyond its role as a critical impurity, 4,9-Diisobutyl-1,6-diazecane-2,7-dione possesses inherent structural and mechanistic significance within the field of GABA (γ-aminobutyric acid) analog research and anticonvulsant drug development. As a diazecine-dione derivative, it embodies a complex, medium-ring heterocyclic structure distinct from the smaller-ring lactams or linear chains typical of many GABAergic drugs like pregabalin, gabapentin, or vigabatrin. This unique structure provides valuable insights into structure-activity relationships (SAR) for interaction with biological targets relevant to seizure modulation, particularly those within the GABAergic system [8] [10].
Pregabalin itself is a well-established GABA analog, acting primarily by binding to the α2δ subunit of voltage-gated calcium channels in the central nervous system, thereby reducing the release of several neurotransmitters, including glutamate, noradrenaline, and substance P. While 4,9-Diisobutyl-1,6-diazecane-2,7-dione is an impurity of pregabalin, its own structural features—specifically the presence of the diazecinedione core with its potential hydrogen-bonding acceptors and hydrophobic isobutyl groups—make it a point of interest for exploring alternative or complementary mechanisms of action related to GABAergic neurotransmission [8]. Research into structurally complex GABA analogs and related heterocycles aims to discover agents with improved efficacy, particularly against refractory seizure types, or better tolerability profiles compared to existing therapies.
The broader GABAergic system, critically dependent on the inhibitory neurotransmitter GABA acting primarily through ligand-gated Cl⁻ channel GABAA receptors and G-protein coupled GABAB receptors, remains a major therapeutic target for antiseizure medication (ASM) development. Enhancement of GABAergic transmission is a well-established mechanism for suppressing neuronal hyperexcitability underlying seizures [10]. Recent FDA-approved ASMs like cenobamate (partially acting via GABAA receptor modulation) and ganaxolone (a GABAA receptor positive allosteric modulator) exemplify the continued therapeutic relevance of targeting this system [10]. Within this context, complex molecules like 4,9-Diisobutyl-1,6-diazecane-2,7-dione serve as valuable structural probes:
Although direct pharmacological data (e.g., receptor binding affinity, efficacy in seizure models) for 4,9-Diisobutyl-1,6-diazecane-2,7-dione itself is not extensively detailed in the available sources, its identification and study are intrinsically linked to the ongoing efforts to understand and optimize GABA-targeted therapeutics. Its presence within the pregabalin impurity spectrum necessitates its study to ensure drug safety, but its unique structure simultaneously offers serendipitous value for fundamental research aimed at discovering the next generation of ASMs acting through GABAergic mechanisms or novel targets. The procurement of this compound by research chemical suppliers underlines its utility beyond mere quality control, positioning it as a tool compound for specialized biochemical and pharmacological investigations within neuropharmacology [2] [3] [7].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1